molecular formula C8H7BrN2 B1292617 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-40-1

3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1292617
CAS No.: 1000341-40-1
M. Wt: 211.06 g/mol
InChI Key: WKMJXOXACYHNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bromination of Pyrrolo[1, 2-A]Pyrazine

Paudler and Dunham (1965) discussed the bromination of pyrrolo[1, 2-a]pyrazine, leading to derivatives like 1,3-dibromo and 1-bromo. These findings align with predictions based on frontier-electron density calculations, contributing to our understanding of the chemical behavior of related compounds (Paudler & Dunham, 1965).

Synthesis of New Polyheterocyclic Ring Systems

Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized a similar compound, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, as a precursor to create new polyheterocyclic ring systems. This work contributes to the development of novel compounds with potential applications in various fields (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Efficient Synthesis Techniques

Nechayev et al. (2013) described an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, showing the adaptability of this method for creating various N6-substituted analogs. This research highlights advancements in synthesis techniques for similar compounds (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).

Synthesis of Sulfonamides

Ikaunieks, Björkling, and Loža (2015) developed methods for preparing sulfonamide-based compounds using pyrrolo[3,4-c]pyridines. Their work provides insights into the chemical properties and potential applications of these substances in various domains (Ikaunieks, Björkling, & Loža, 2015).

Palladium-Catalyzed Reactions

Ames and Bull (1982) explored the use of palladium compounds in catalyzing reactions with 3-halogenocinnolines, leading to the formation of pyrrolo[3,2-c]cinnolines. This study adds to the knowledge of catalytic processes involving similar heterocyclic compounds (Ames & Bull, 1982).

Mechanism of Action

Target of Action

The primary target of 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the signaling pathway .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes, and their disruption can inhibit cell proliferation and migration, among other effects .

Pharmacokinetics

The compound’s molecular weight of 21106 suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is shipped at room temperature in the continental US , suggesting it may be stable under these conditions.

Properties

IUPAC Name

3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-10-3-6-7(9)4-11-8(5)6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMJXOXACYHNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646762
Record name 3-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-40-1
Record name 3-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.